Cas no 87411-32-3 (4-4-(propan-2-yl)phenoxybutanoic Acid)

4-(4-(Propan-2-yl)phenoxy)butanoic acid is a synthetic organic compound featuring a phenoxybutanoic acid backbone substituted with an isopropyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical applications. Its carboxylic acid functionality allows for further derivatization, while the isopropylphenoxy moiety enhances lipophilicity, improving bioavailability in certain formulations. The compound exhibits potential as an intermediate in the synthesis of bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) or herbicidal agents. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory and industrial settings. The balanced polarity of the molecule also makes it suitable for studies in structure-activity relationships.
4-4-(propan-2-yl)phenoxybutanoic Acid structure
87411-32-3 structure
Product Name:4-4-(propan-2-yl)phenoxybutanoic Acid
CAS No:87411-32-3
MF:C13H18O3
MW:222.280224323273
MDL:MFCD04991554
CID:656566
PubChem ID:1579604
Update Time:2025-05-24

4-4-(propan-2-yl)phenoxybutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-[4-(1-methylethyl)phenoxy]-
    • 4-(4-propan-2-ylphenoxy)butanoic acid
    • 87411-32-3
    • DTXSID10364483
    • MFCD04991554
    • A1-05539
    • SCHEMBL15942954
    • 4-[4-(propan-2-yl)phenoxy]butanoic acid
    • AKOS000104677
    • Z285049420
    • EN300-111221
    • 4-4-(propan-2-yl)phenoxybutanoic Acid
    • MDL: MFCD04991554
    • Inchi: 1S/C13H18O3/c1-10(2)11-5-7-12(8-6-11)16-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15)
    • InChI Key: FNAKUQYUFZKYOK-UHFFFAOYSA-N
    • SMILES: O(CCCC(=O)O)C1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 222.125594432g/mol
  • Monoisotopic Mass: 222.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 46.5Ų

4-4-(propan-2-yl)phenoxybutanoic Acid Pricemore >>

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Additional information on 4-4-(propan-2-yl)phenoxybutanoic Acid

4-(Propan-2-yl)Phenoxybutanoic Acid: A Comprehensive Overview

4-(Propan-2-yl)Phenoxybutanoic Acid, identified by the CAS Registry Number 87411-32-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as 4-isopropylphenoxybutanoic acid, belongs to the class of phenoxybutanoic acids, which have been extensively studied for their diverse biological activities and applications.

The molecular structure of 4-(Propan-2-yl)Phenoxybutanoic Acid consists of a phenoxy group attached to a butanoic acid backbone. The phenoxy group is substituted with an isopropyl moiety at the para position, which imparts unique chemical and physical properties to the molecule. This substitution pattern is known to influence the compound's solubility, stability, and bioavailability, making it a promising candidate for various applications in drug development and material science.

Recent studies have highlighted the potential of 4-(Propan-2-yl)Phenoxybutanoic Acid as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents and antioxidants. The compound's ability to modulate cellular signaling pathways has been a focal point in recent investigations, particularly in the context of neurodegenerative diseases and cancer therapy.

In terms of synthesis, 4-(Propan-2-yl)Phenoxybutanoic Acid can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize reaction conditions and improve yield.

The application of 4-(Propan-2-yl)Phenoxybutanoic Acid extends beyond pharmaceuticals. It has been investigated for its potential in agrochemicals, where its ability to act as a plant growth regulator has shown promise in enhancing crop yield under stress conditions. Additionally, the compound has been explored for its role in the synthesis of advanced materials, such as polymeric coatings with enhanced mechanical properties.

From an environmental perspective, understanding the fate and transport of 4-(Propan-2-yl)Phenoxybutanoic Acid in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on determining its biodegradation pathways and bioaccumulation potential, which are essential for regulatory assessments and risk management.

In conclusion, 4-(Propan-2-yl)Phenoxybutanoic Acid, with its unique chemical structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its applications span from drug discovery to materials science, making it a valuable compound in both academic and industrial settings. As new insights into its biological and chemical behavior emerge, this compound is poised to play an increasingly important role in advancing scientific innovation.

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